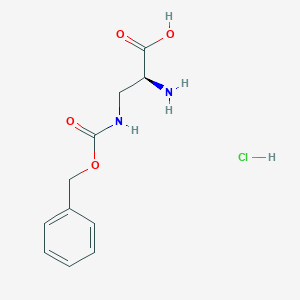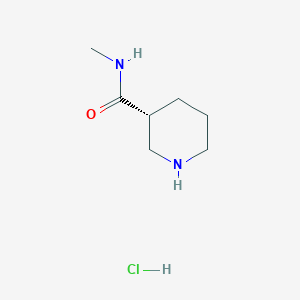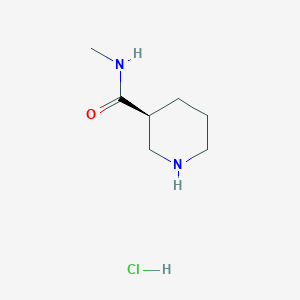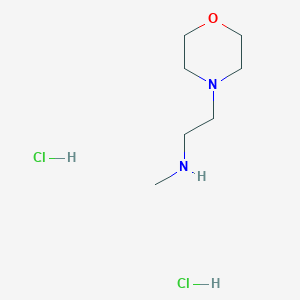
n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine, which facilitates the formation of the Boc-protected amine. The reaction conditions are generally mild, and the reaction can be performed at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Deprotection: The major product formed is the free amine after the removal of the Boc group.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of peptidomimetics and other bioactive compounds.
Peptide Synthesis: The Boc group is commonly used to protect amine functionalities during peptide synthesis, allowing for the selective formation of peptide bonds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-(tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine primarily involves the protection and deprotection of amine groups. The Boc group provides stability to the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
n-(tert-butoxycarbonyl)-l-arginine: Another Boc-protected amino acid derivative used in peptide synthesis.
tert-butyl carbamate: A simpler Boc-protected amine used in various organic synthesis applications.
Uniqueness: n-(Tert-butoxycarbonyl)-n-methyl-(s)-2-cyclohexylglycine is unique due to its specific structure, which includes a cyclohexyl group and a methyl group attached to the glycine backbone. This structural uniqueness imparts specific chemical properties and reactivity, making it valuable in specialized synthetic applications.
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRIWKFZQIMXIP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

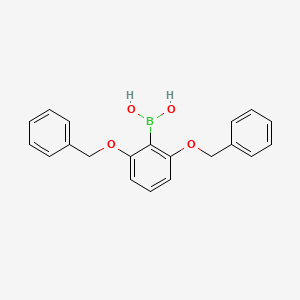
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B8177265.png)
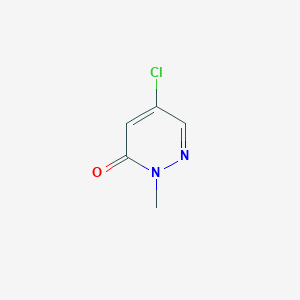
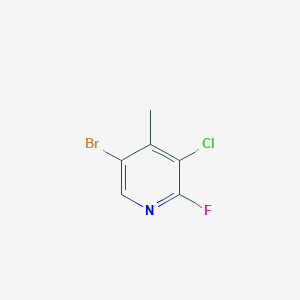
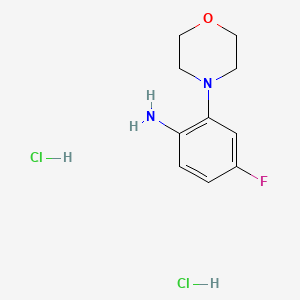
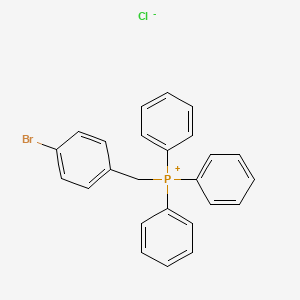
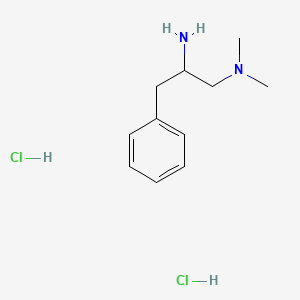
![4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl](/img/structure/B8177322.png)
